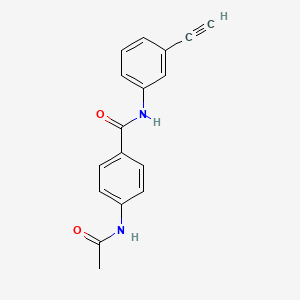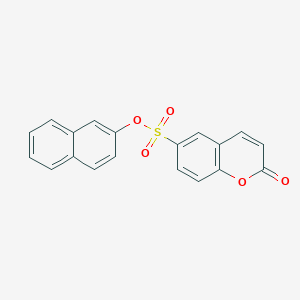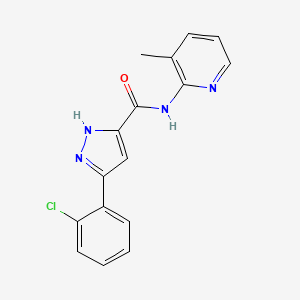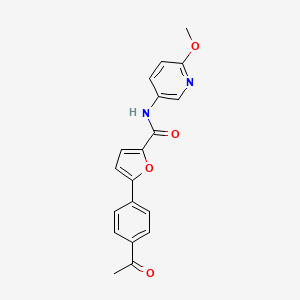
5-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by a pyrazole ring substituted with a phenyl group at the 5-position and a pyridin-3-ylmethyl group at the nitrogen atom The carboxamide group is attached to the 4-position of the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, phenylhydrazine can react with acetylacetone to form 3,5-diphenylpyrazole.
Introduction of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the pyrazole derivative with pyridin-3-ylmethyl chloride in the presence of a base such as potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-3-ylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridin-3-ylmethyl chloride in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
5-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biology: It can be used as a probe to study biological pathways and molecular interactions.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Industry: It may find applications in the synthesis of advanced polymers or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 3-cyclopropyl-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Uniqueness
5-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring. The presence of both the phenyl group and the pyridin-3-ylmethyl group imparts distinct chemical and biological properties to the compound. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
5-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c21-16(18-10-12-5-4-8-17-9-12)14-11-19-20-15(14)13-6-2-1-3-7-13/h1-9,11H,10H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXALTJKNUPOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]benzo[cd]indol-2-one](/img/structure/B7523337.png)


![3-[(4-Ethylphenyl)sulfonyl]-2-(4-nitrophenyl)-1,3-thiazolidine](/img/structure/B7523367.png)
![3-(8-Oxo-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-14-yl)propanenitrile](/img/structure/B7523374.png)

![2-chloro-N'-{2-cyano-2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]acetyl}benzohydrazide](/img/structure/B7523381.png)
![5-[(Z)-[(2Z)-2-[2-(furan-2-yl)-2-oxoethylidene]-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7523382.png)
![2-[(4-amino-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide](/img/structure/B7523383.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-(furan-3-carbonyl)piperidine-4-carboxamide](/img/structure/B7523394.png)


![4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B7523441.png)
